1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and methyl group on the benzene ring, along with a fluoroethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-2-methylphenylamine with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific catalyst and solvent used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, the compound may interact with specific enzymes to inhibit or activate their function, leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine can be compared with similar compounds, such as:
1-(4-Chloro-2-methylphenyl)-2-chloroethan-1-amine: This compound has a chloro group instead of a fluoro group, which may result in different reactivity and properties.
1-(4-Chloro-2-methylphenyl)-2-bromoethan-1-amine: The presence of a bromo group can also influence the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C9H11ClFN |
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Molecular Weight |
187.64 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4,9H,5,12H2,1H3 |
InChI Key |
HNEOILVMJCIHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(CF)N |
Origin of Product |
United States |
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